4-Tert-butyl-2-(methylsulfanyl)phenol
Description
Properties
CAS No. |
64096-97-5 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
4-tert-butyl-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7,12H,1-4H3 |
InChI Key |
UPGQKGBMYZWYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 64096-97-5
- Molecular Formula : C₁₁H₁₆OS
- Molecular Weight : 196.31 g/mol
- Structure: A phenol derivative with a tert-butyl group at the para position (C4) and a methylsulfanyl (methylthio) group at the ortho position (C2) .
Key Properties :
- The tert-butyl group enhances steric bulk and lipophilicity, while the methylthio group introduces moderate electron-donating effects, influencing solubility and reactivity.
- Applications include solvent extraction of metals (e.g., rubidium and cesium) due to its ability to form stable complexes .
Comparison with Structurally Similar Compounds
4-Tert-butyl-2-nitro phenol
- CAS No.: 3279-07-0
- Molecular Formula: C₁₀H₁₃NO₃
- Substituents: Nitro (-NO₂) at C2, tert-butyl at C4 .
- Key Differences: Acidity: The nitro group is strongly electron-withdrawing, increasing acidity compared to the methylthio derivative. Applications: Primarily a chemical intermediate; its hazards include skin/eye irritation and environmental toxicity, as noted in safety data sheets . Hazard Profile: Classified as hazardous due to risks of acute toxicity and environmental persistence .
4-Tert-butyl-2-(trifluoromethyl)phenol
4-Tert-butyl-2-(α-methylbenzyl)phenol
- Substituents : α-Methylbenzyl (-CH₂C₆H₅) at C2, tert-butyl at C4 .
- Key Differences :
- Metal Extraction Efficiency : Demonstrates superior selectivity for rubidium (Rb) and cesium (Cs) in solvent extraction processes compared to the methylthio variant. For example, saponified forms achieve >90% Rb extraction efficiency .
- Structural Advantage : The benzyl group enhances π-π interactions with metal ions, improving extraction kinetics .
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- CAS No.: 25013-16-5
- Molecular Formula : C₁₁H₁₆O₂
- Substituents : Methoxy (-OCH₃) at C4, tert-butyl at C2 or C3 .
- Key Differences: Antioxidant Activity: BHA is widely used as a food preservative due to its radical-scavenging properties. The methylthio group in 4-Tert-butyl-2-(methylsulfanyl)phenol may confer distinct redox properties but lacks documented antioxidant use.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Acidity and Reactivity
| Substituent (C2) | Electron Effect | Acidity (Relative) | Key Reactivity Traits |
|---|---|---|---|
| Methylthio (-SCH₃) | Electron-donating | Moderate | Enhanced metal coordination |
| Nitro (-NO₂) | Electron-withdrawing | High | Increased electrophilicity |
| Trifluoromethyl (-CF₃) | Electron-withdrawing | Very High | Metabolic stability |
| α-Methylbenzyl | Steric bulk | Low | Improved π-π interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
